5-(4-Methoxyphenyl)-3-[(oxolan-2-ylmethyl)amino]cyclohex-2-en-1-one
Description
5-(4-Methoxyphenyl)-3-[(oxolan-2-ylmethyl)amino]cyclohex-2-en-1-one is a cyclohexenone derivative characterized by a conjugated α,β-unsaturated ketone core. Its structure includes a 4-methoxyphenyl substituent at the 5-position and an oxolane (tetrahydrofuran)-derived aminomethyl group at the 3-position. Such structural features are critical in medicinal chemistry, as cyclohexenones are known precursors for bioactive molecules, including antimicrobial and antitumor agents .
Properties
IUPAC Name |
5-(4-methoxyphenyl)-3-(oxolan-2-ylmethylamino)cyclohex-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23NO3/c1-21-17-6-4-13(5-7-17)14-9-15(11-16(20)10-14)19-12-18-3-2-8-22-18/h4-7,11,14,18-19H,2-3,8-10,12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHVQUDWSKWALJV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2CC(=CC(=O)C2)NCC3CCCO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Methoxyphenyl)-3-[(oxolan-2-ylmethyl)amino]cyclohex-2-en-1-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Cyclohexene Ring: The cyclohexene ring can be synthesized through a Diels-Alder reaction between a diene and a dienophile.
Introduction of the Methoxyphenyl Group: The methoxyphenyl group can be introduced via a Friedel-Crafts alkylation reaction.
Attachment of the Oxolan-2-ylmethylamino Group: This step involves the nucleophilic substitution of an appropriate amine with an oxirane derivative to form the oxolan-2-ylmethylamino group.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
5-(4-Methoxyphenyl)-3-[(oxolan-2-ylmethyl)amino]cyclohex-2-en-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogenation or metal hydrides to form alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the amino group, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂) with a palladium catalyst, sodium borohydride (NaBH₄)
Substitution: Alkyl halides, acyl chlorides
Major Products
Oxidation: Ketones, carboxylic acids
Reduction: Alcohols, amines
Substitution: Various substituted derivatives
Scientific Research Applications
5-(4-Methoxyphenyl)-3-[(oxolan-2-ylmethyl)amino]cyclohex-2-en-1-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structure and biological activity.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-(4-Methoxyphenyl)-3-[(oxolan-2-ylmethyl)amino]cyclohex-2-en-1-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Structural and Substituent Variations
The target compound differs from analogous cyclohexenones in the nature of its substituents. Key comparisons include:
Key Observations :
- Steric and Conformational Flexibility: The oxolane-derived amino group offers greater rotational freedom compared to rigid ethenyl or phenyl substituents, which may influence binding interactions in biological systems .
Crystallographic and Physicochemical Properties
Key Observations :
- The oxolane substituent in the target compound may improve solubility in polar solvents compared to methyl/phenyl analogs.
- Weak intermolecular interactions (e.g., C–H···O) dominate packing in related structures, suggesting similar trends for the target compound .
Biological Activity
5-(4-Methoxyphenyl)-3-[(oxolan-2-ylmethyl)amino]cyclohex-2-en-1-one is a compound of interest due to its potential biological activities. This article reviews the available research on its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is C15H19NO2. The compound features a methoxyphenyl group, a cyclohexenone core, and an oxolane moiety, which contribute to its biological activity.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities, including:
- Antimicrobial Activity : Preliminary studies suggest that it may possess antimicrobial properties against various strains of bacteria.
- Anticancer Potential : Investigations into its anticancer effects have shown promise, particularly in inhibiting cell proliferation in specific cancer cell lines.
- Anti-inflammatory Effects : The compound may modulate inflammatory pathways, suggesting potential use in treating inflammatory diseases.
The biological activity of this compound is believed to be mediated through several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in inflammation and cancer progression, such as lipoxygenases.
- Receptor Interaction : It may interact with cellular receptors, altering signaling pathways that lead to therapeutic effects.
- Cell Cycle Modulation : Evidence suggests that it can affect the cell cycle, leading to apoptosis in cancer cells.
Antimicrobial Activity
A study assessed the antimicrobial properties of various derivatives related to this compound. It demonstrated moderate to strong activity against Salmonella typhi and Bacillus subtilis, indicating its potential as an antimicrobial agent .
Anticancer Studies
Research on the anticancer effects highlighted that the compound inhibited cell growth in breast cancer cell lines. The mechanism involved apoptosis induction through caspase activation and modulation of the Bcl-2 family proteins .
Anti-inflammatory Effects
In vitro studies revealed that the compound could reduce pro-inflammatory cytokine production in macrophages. This suggests its potential utility in treating conditions characterized by chronic inflammation .
Table 1: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
